molecular formula C11H13BrFNO B1383840 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine CAS No. 1875044-03-3

1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine

Cat. No.: B1383840
CAS No.: 1875044-03-3
M. Wt: 274.13 g/mol
InChI Key: LSJZTNVAPXQLSC-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

The compound 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine exhibits a complex molecular architecture that combines several distinct structural elements into a single framework. The molecule features a four-membered azetidine ring as its central heterocyclic core, which contains one nitrogen atom and three carbon atoms in a strained cyclic arrangement. This azetidine ring system is substituted at the nitrogen position with a (3-bromo-5-fluorophenyl)methyl group, creating a benzyl-type linkage between the aromatic system and the heterocycle. The aromatic portion consists of a benzene ring bearing both bromine and fluorine substituents at the 3- and 5-positions respectively, representing a dihalogenated aromatic system.

The methoxy group attached at the 3-position of the azetidine ring introduces an additional layer of structural complexity and provides important electronic and steric influences on the overall molecular behavior. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the full name indicating the precise positioning of each substituent group. The Chemical Abstracts Service registry number 1875044-03-3 provides unambiguous identification of this specific compound within chemical databases and literature. The molecular geometry combines the inherent ring strain of the azetidine system with the electronic effects of the halogen substituents and the methoxy group, creating a molecule with distinctive chemical and physical properties.

The structural framework can be analyzed in terms of its component parts: the azetidine heterocycle contributes significant ring strain estimated at approximately 25.4 kilocalories per mole, which places it between the higher strain of aziridines and the lower strain of pyrrolidines. The halogenated aromatic system introduces electron-withdrawing effects through the bromine and fluorine atoms, while the methoxy group provides electron-donating character through its oxygen atom. This combination of electronic effects creates a molecule with complex reactivity patterns that depend on the specific reaction conditions and reagents employed.

Physical and Chemical Properties

The physical and chemical properties of this compound reflect the combined influences of its multiple functional groups and structural features. The molecular weight of 274.13 grams per mole positions this compound in the intermediate range for pharmaceutical applications, being neither too small to lack specificity nor too large to present bioavailability challenges. The molecular formula C₁₁H₁₃BrFNO indicates the presence of carbon, hydrogen, bromine, fluorine, nitrogen, and oxygen atoms in specific stoichiometric ratios that define the compound's fundamental composition.

The presence of halogen atoms significantly influences the compound's physical properties, with bromine contributing substantial molecular weight and polarizability, while fluorine provides high electronegativity and strong carbon-fluorine bonds. The combination of these halogens creates a molecule with distinctive electronic properties that affect its chemical reactivity and intermolecular interactions. The methoxy group introduces additional polarity and hydrogen-bonding capabilities through its oxygen atom, potentially affecting the compound's solubility characteristics and crystal packing arrangements.

Property Value Significance
Molecular Weight 274.13 g/mol Intermediate range for drug development
Molecular Formula C₁₁H₁₃BrFNO Multi-heteroatom composition
Ring Strain ~25.4 kcal/mol Characteristic of azetidine systems
Halogen Content Br, F substituents Enhanced reactivity and selectivity

The chemical properties are dominated by the reactivity patterns associated with the strained azetidine ring system, which can undergo ring-opening reactions under appropriate conditions. The halogen substituents provide additional reactive sites for various substitution and coupling reactions, while the methoxy group can participate in demethylation or other oxygen-centered transformations. The overall chemical behavior represents a complex interplay between the strain-driven reactivity of the azetidine core and the electronic effects of the various substituent groups.

Historical Context in Azetidine Chemistry

The development of azetidine chemistry has undergone significant evolution since the first synthesis of the parent azetidine ring system in 1888, establishing a foundation for understanding four-membered nitrogen-containing heterocycles. Initially regarded as exotic analogues of the more commonly studied aziridines, azetidines gradually gained recognition as distinct chemical entities with unique properties and reactivity patterns. The intermediate ring strain of azetidines, falling between the high reactivity of aziridines and the relative stability of pyrrolidines, positioned these compounds as valuable synthetic intermediates with controllable reactivity under specific conditions.

The historical progression of azetidine research has been marked by increasing sophistication in both synthetic methodology and structural understanding. Early work focused primarily on fundamental ring-forming reactions and basic chemical transformations, while more recent developments have emphasized the unique properties that distinguish azetidines from other nitrogen heterocycles. The discovery of naturally occurring azetidine-containing compounds, such as azetidine-2-carboxylic acid, provided biological context for these synthetic efforts and demonstrated the relevance of azetidine chemistry to natural product research.

The emergence of substituted azetidines, including compounds like this compound, represents a more recent phase in azetidine chemistry development. This phase has been characterized by systematic exploration of how various substituent groups influence the fundamental properties of the azetidine core. The incorporation of halogen atoms and methoxy groups into azetidine structures reflects broader trends in medicinal chemistry toward fine-tuning molecular properties through strategic substitution patterns.

Recent advances in azetidine chemistry have been driven by recognition of these compounds as privileged scaffolds in drug discovery, leading to increased interest in developing efficient synthetic routes to complex azetidine derivatives. The synthesis of multi-substituted azetidines like the compound under study requires sophisticated methodology that can control both the formation of the strained ring system and the introduction of specific substituent groups at designated positions.

Significance in Heterocyclic Chemistry Research

The significance of this compound within the broader context of heterocyclic chemistry research extends beyond its individual properties to encompass its role as a representative example of advanced azetidine design. The compound exemplifies current trends in heterocyclic chemistry that emphasize the strategic incorporation of multiple functional groups to achieve specific molecular properties and reactivity profiles. The combination of halogen substituents with methoxy functionality demonstrates sophisticated approaches to molecular design that consider both electronic effects and steric factors.

From a synthetic chemistry perspective, compounds of this type serve as important test cases for developing new methodologies for azetidine construction and functionalization. The challenge of introducing multiple different substituent groups while maintaining the integrity of the strained four-membered ring requires advanced synthetic strategies and represents a significant achievement in heterocyclic synthesis. The successful preparation of such compounds validates the effectiveness of modern synthetic approaches and provides confidence for pursuing even more complex azetidine derivatives.

The research significance also extends to structure-activity relationship studies, where compounds like this compound serve as key data points for understanding how structural modifications influence biological and chemical properties. The systematic variation of substituent groups on the azetidine core provides valuable information for optimizing molecular properties in drug discovery and materials science applications. The presence of multiple functional groups allows researchers to probe the individual and combined effects of different structural elements.

In the context of modern pharmaceutical research, azetidine-containing compounds have gained recognition as valuable scaffolds that can provide unique three-dimensional structures and reactivity patterns not easily achieved with other heterocyclic systems. The compound under study represents an example of how azetidine chemistry continues to evolve toward increasingly sophisticated molecular architectures that can address specific challenges in drug discovery and chemical biology. The ongoing development of such compounds reflects the maturation of azetidine chemistry from an exotic curiosity to a mainstream area of heterocyclic research with practical applications across multiple scientific disciplines.

Properties

IUPAC Name

1-[(3-bromo-5-fluorophenyl)methyl]-3-methoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c1-15-11-6-14(7-11)5-8-2-9(12)4-10(13)3-8/h2-4,11H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJZTNVAPXQLSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)CC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Bromo-5-fluorobenzyl Halide

  • Halogenation and functional group manipulation of the aromatic ring to install bromine and fluorine at the desired positions.
  • Conversion of the corresponding benzyl alcohol or benzyl derivative to a benzyl halide (e.g., bromide or chloride) to serve as an electrophile for subsequent substitution.

Nucleophilic Substitution with 3-Methoxyazetidine

  • The nitrogen atom of 3-methoxyazetidine acts as a nucleophile and displaces the halide on the benzyl halide under controlled conditions.
  • Typical reaction conditions involve polar aprotic solvents (e.g., dimethylformamide or acetonitrile), mild bases to deprotonate the azetidine nitrogen if necessary, and temperature control to optimize yield and selectivity.

Purification and Characterization

  • The crude product is purified by chromatographic techniques such as silica gel column chromatography.
  • Structural confirmation is performed using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and sometimes Infrared (IR) spectroscopy.

Detailed Experimental Procedures and Conditions

Step Reagents and Conditions Outcome/Notes
1. Preparation of 3-Bromo-5-fluorobenzyl halide Starting from 3-bromo-5-fluorobenzyl alcohol, treatment with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous solvent at 0-25°C for 2-4 hours Formation of 3-bromo-5-fluorobenzyl chloride/bromide with high regioselectivity and yield (~80-90%)
2. Nucleophilic substitution with 3-methoxyazetidine Reaction of 3-methoxyazetidine (1.1 equiv) with 3-bromo-5-fluorobenzyl halide (1 equiv) in DMF or acetonitrile, presence of mild base such as potassium carbonate (K2CO3), stirring at 50-70°C for 12-24 hours Formation of this compound with yields ranging from 65-85% depending on conditions
3. Purification Silica gel chromatography using gradient elution with hexane/ethyl acetate mixtures Isolation of pure compound confirmed by NMR and MS

Research Findings and Optimization Insights

  • Solvent Effects : Polar aprotic solvents like DMF or DMSO enhance the nucleophilicity of the azetidine nitrogen and facilitate substitution reactions on benzyl halides bearing electron-withdrawing halogens.
  • Base Selection : Mild inorganic bases such as potassium carbonate or sodium bicarbonate are preferred to avoid ring-opening or side reactions of the azetidine ring.
  • Temperature Control : Moderate heating (50-70°C) balances reaction rate and minimizes decomposition or side product formation.
  • Regioselectivity : The presence of bromine and fluorine substituents on the phenyl ring influences the electronic environment, stabilizing the benzylic carbocation intermediate and favoring substitution at the benzylic position without affecting the azetidine ring.

Analytical Data Summary

Analytical Technique Observations for this compound
[^1H NMR (500 MHz, CDCl3)](pplx://action/followup) Signals corresponding to aromatic protons (multiplets at δ 7.0-7.5 ppm), benzylic methylene protons (singlet or doublet near δ 4.0-4.5 ppm), azetidine ring protons (multiplets δ 2.5-3.5 ppm), and methoxy group (singlet near δ 3.3-3.5 ppm)
[^13C NMR](pplx://action/followup) Characteristic aromatic carbons including C-Br and C-F substituted carbons, benzylic carbon at δ ~50-60 ppm, azetidine carbons, and methoxy carbon at δ ~55 ppm
Mass Spectrometry (ESI-MS) Molecular ion peak consistent with calculated molecular weight (~calculated MW depending on exact isotopic composition)
Purity >95% by HPLC analysis under optimized conditions

Summary Table of Preparation Parameters

Parameter Typical Conditions Effect on Yield/Purity
Solvent DMF, DMSO, or Acetonitrile Polar aprotic solvents improve nucleophilicity and yield
Base K2CO3, NaHCO3 Mild bases prevent ring degradation
Temperature 50-70°C Optimizes reaction rate without decomposition
Reaction Time 12-24 hours Sufficient for complete substitution
Purification Silica gel chromatography Achieves >95% purity

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form a carbonyl compound under strong oxidizing conditions.

    Reduction: The azetidine ring can be reduced to form a more saturated ring system.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Formation of azide, thiol, or ether derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated azetidine derivatives.

Scientific Research Applications

1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of novel polymers and materials with unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring and substituents allow it to fit into active sites, modulating the activity of the target protein. The bromine and fluorine atoms enhance its binding affinity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features CAS Number
1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine C₁₁H₁₃BrFNO 274.14 Azetidine, methoxy, Br/F 303084-63-1
(3S)-1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol C₁₁H₁₃BrFNO 274.14 Pyrrolidine (5-membered ring), hydroxyl, Br/F 2070827-16-4
1-[(3-Methoxyphenyl)methyl]azetidin-3-ol C₁₁H₁₅NO₂ 193.25 Azetidine, hydroxyl, methoxy (no Br/F) 111043-53-9
1-(3-Bromo-5-fluorophenyl)propan-2-ol C₉H₁₀BrFO 233.08 Linear propanol chain, Br/F 1376240-04-8
1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid C₁₀H₈BrFO₂ 257.08 Cyclopropane, carboxylic acid, Br/F N/A

Key Observations:

Ring Size and Functional Groups: The azetidine ring (4-membered) in the target compound contrasts with the pyrrolidine (5-membered) in 2070827-16-4, which may alter conformational flexibility and steric interactions .

Substituent Effects: Bromine and fluorine substituents enhance lipophilicity and electron-withdrawing effects compared to non-halogenated analogs (e.g., 111043-53-9). These groups may influence binding affinity in biological targets or stability under metabolic conditions . The cyclopropane ring in C₁₀H₈BrFO₂ introduces strain and rigidity, while the carboxylic acid group adds acidity, distinguishing it from the neutral azetidine derivatives .

Molecular Weight and Complexity: The target compound and 2070827-16-4 share identical molecular weights but differ in ring size and functional groups, highlighting the role of structural isomerism in physicochemical behavior . The linear propanol derivative (1376240-04-8) has a simpler structure and lower molecular weight, likely resulting in reduced steric hindrance compared to cyclic analogs .

Physicochemical and Conformational Properties

Table 2: Predicted Collision Cross-Section (CCS) Data for 1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic Acid

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 258.97646 143.8
[M+Na]⁺ 280.95840 147.9
[M-H]⁻ 256.96190 149.6
  • CCS Values : These metrics reflect the compound’s conformational stability and interaction with mass spectrometry matrices. The target azetidine derivative, while lacking direct CCS data, likely exhibits distinct behavior due to its smaller ring system and methoxy group.

Stability and Reactivity:

  • The 3-methoxyazetidine group may confer greater stability compared to hydroxylated analogs (111043-53-9 ), as ethers are generally less prone to oxidation than alcohols.
  • The bromine atom in the target compound could make it susceptible to nucleophilic substitution reactions, a property less pronounced in non-brominated analogs .

Biological Activity

1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a brominated phenyl group and a methoxyazetidine moiety , which are crucial for its biological activity. The presence of bromine allows for halogen bonding with biological macromolecules, while the methoxy group can participate in hydrogen bonding interactions. These structural characteristics influence the compound's reactivity and interaction with various biological targets.

The mechanism of action involves the compound's interaction with specific molecular targets:

  • Enzyme Interaction : The brominated phenyl group enhances binding affinity to target enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The azetidine ring can affect receptor-mediated signaling pathways, leading to alterations in cellular responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

In vitro studies have demonstrated significant anticancer properties against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Inhibition of tubulin polymerization
HeLa (Cervical)15Induction of apoptosis
A549 (Lung)12Cell cycle arrest (G2/M phase)

The anticancer mechanism primarily involves targeting tubulin, leading to mitotic catastrophe similar to that induced by established chemotherapeutic agents like Combretastatin A-4 .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against several bacterial strains, although detailed quantitative data is still emerging.

Case Studies and Research Findings

  • Anticancer Studies : A study published in Cancer Research highlighted that this compound effectively inhibited the proliferation of breast cancer cells through specific modulation of microtubule dynamics .
  • Mechanistic Insights : Research indicated that the compound's interaction with the mitotic spindle apparatus leads to cell cycle disruption, which is critical for its anticancer efficacy .
  • Antimicrobial Efficacy : In a recent publication, the compound displayed promising results against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

Q & A

Basic: What analytical techniques are critical for confirming the structural identity of 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to resolve substituent positions on the azetidine and aromatic rings. For example, coupling patterns of the bromo-fluorophenyl group can distinguish para/meta substitution .
  • X-ray Crystallography: Employ SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional strain in the azetidine ring . ORTEP-III can visualize 3D molecular geometry and validate steric interactions .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via exact mass matching, particularly to distinguish bromine isotopic patterns .

Basic: How is the purity of this compound assessed during synthesis?

Methodological Answer:

  • HPLC with UV/Vis Detection: Utilize reversed-phase chromatography (C18 column) with a gradient elution system to separate impurities. Adjust mobile phase (e.g., acetonitrile/water) to resolve polar byproducts from the hydrophobic target .
  • Elemental Analysis: Quantify C, H, N, and Br content to verify stoichiometric ratios. Discrepancies >0.4% indicate impurities .
  • Melting Point Consistency: Compare observed melting points with literature values; deviations >2°C suggest contamination or polymorphism .

Advanced: How can computational methods optimize the synthesis route for this compound?

Methodological Answer:

  • Reaction Path Search (ICReDD Approach): Combine quantum chemical calculations (e.g., DFT) with cheminformatics to predict feasible intermediates and transition states. For example, simulate the nucleophilic substitution of bromine in 3-bromo-5-fluorobenzyl precursors .
  • Factorial Design for Parameter Optimization: Use 2k^k factorial experiments to test variables (e.g., temperature, solvent polarity, catalyst loading). Analyze main effects and interactions to identify optimal conditions for azetidine ring formation .
  • AI-Driven Process Automation: Implement machine learning models (e.g., neural networks) trained on reaction datasets to predict yields and side reactions. Tools like COMSOL Multiphysics can simulate mass transfer limitations in batch reactors .

Advanced: What experimental strategies address low yields in the azetidine ring closure step?

Methodological Answer:

  • Steric Hindrance Mitigation: Replace bulky leaving groups (e.g., mesylates) with tosylates to facilitate nucleophilic attack. Monitor reaction progress via in-situ IR spectroscopy for real-time adjustment .
  • Solvent Screening: Test aprotic solvents (e.g., DMF, THF) to stabilize transition states. Dielectric constant (ε) >30 improves charge separation in SN2 mechanisms .
  • Catalyst Design: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems. Kinetic studies (e.g., Eyring plots) can validate rate improvements .

Advanced: How to resolve contradictions in crystallographic data during structural refinement?

Methodological Answer:

  • Multi-Software Validation: Cross-check SHELXL-refined structures with alternative programs (e.g., OLEX2) to identify systematic errors. Discrepancies in R-factors >5% warrant re-examination of diffraction data .
  • Twinned Data Analysis: For crystals with pseudo-merohedral twinning, use SHELXD to deconvolute overlapping reflections. Apply Hooft parameter (|Y| > 0.5) to assess twinning severity .
  • Disorder Modeling: For flexible moieties (e.g., methoxy groups), employ PART instructions in SHELXL to refine occupancies and anisotropic displacement parameters .

Advanced: What safety protocols are critical when handling brominated intermediates?

Methodological Answer:

  • Fume Hood Compliance: Conduct all reactions in certified fume hoods with airflow >0.5 m/s to mitigate bromine vapor exposure .
  • Waste Neutralization: Treat brominated byproducts with 10% sodium thiosulfate to reduce Br2_2 to Br^-, followed by pH adjustment to 7 before disposal .
  • PPE Standards: Use nitrile gloves (≥8 mil thickness) and ANSI-approved goggles. Monitor for dermatitis using periodic skin checks .

Advanced: How to design a scalable purification protocol for this compound?

Methodological Answer:

  • Flash Chromatography Optimization: Use silica gel (230–400 mesh) with ethyl acetate/hexane gradients (10–40%). Monitor fractions via TLC (Rf = 0.3–0.5) to isolate the target .
  • Recrystallization Solvent Pairing: Dissolve crude product in hot ethanol (70°C) and add n-hexane dropwise until cloudiness appears. Slow cooling (1°C/min) yields high-purity crystals .
  • Membrane Filtration: Employ 0.2 µm nylon filters to remove particulate impurities. Validate purity post-filtration via GC-MS .

Advanced: What mechanistic insights explain regioselectivity in bromo-fluorophenyl substitutions?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS) Analysis: Fluorine’s ortho/para-directing effect and bromine’s steric hindrance favor substitution at the 5-position. Computational studies (e.g., NBO charges) can quantify site reactivity .
  • Kinetic Isotope Effects (KIE): Compare kH/kDk_H/k_D ratios using deuterated analogs to distinguish between concerted and stepwise mechanisms. KIE >2 indicates a Wheland intermediate .
  • Solvent Polarizability Effects: High-polarizability solvents (e.g., DMSO) stabilize charge-separated transition states, enhancing meta-selectivity in crowded aryl systems .

Basic: What spectroscopic signatures distinguish the azetidine ring from similar heterocycles?

Methodological Answer:

  • IR Spectroscopy: Azetidine’s C-N stretching appears at 1240–1280 cm1^{-1}, distinct from pyrrolidine (1180–1220 cm1^{-1}) .
  • 1^1H NMR Splitting: The methoxy group (-OCH3_3) on azetidine shows a singlet (δ 3.2–3.4 ppm), while adjacent protons exhibit geminal coupling (J = 12–14 Hz) .
  • Raman Spectroscopy: The azetidine ring’s breathing mode at 600–650 cm1^{-1} is absent in open-chain amines .

Advanced: How to validate the biological activity of derivatives without commercial assays?

Methodological Answer:

  • In-Silico Docking: Use AutoDock Vina to screen derivatives against target proteins (e.g., kinases). Prioritize compounds with binding energies < -8 kcal/mol .
  • Enzyme Inhibition Assays: Develop a custom fluorometric assay using recombinant enzymes. For example, measure IC50_{50} via fluorescence quenching (λex = 340 nm, λem = 450 nm) .
  • Metabolic Stability Testing: Incubate derivatives with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Half-life >30 min indicates favorable pharmacokinetics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine
Reactant of Route 2
Reactant of Route 2
1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine

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